sn16713

DNA intercalation minor groove binder competition biophysical spectroscopy

Researchers studying minor groove ligand binding (Hoechst 33258, DAPI, netropsin) to GC-rich DNA encounter interference artifacts with classical intercalators like proflavine. SN16713 (CAS 88476-68-0), an amsacrine-4-carboxamide DNA-threading intercalator, resolves this by projecting side chains into both grooves without perturbing netropsin binding. • Distinct competitive displacement profile vs. proflavine for unambiguous minor groove binder occupancy interpretation. • DNase I footprinting protection pattern mirrors EBE-A22, enabling cross-scaffold sequence recognition comparisons. • Well-characterized dissociation kinetics for correlating structural modifications with DNA residence time.

Molecular Formula C26H29N5O4S
Molecular Weight 507.6 g/mol
CAS No. 88476-68-0
Cat. No. B1663068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesn16713
CAS88476-68-0
SynonymsN-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide;                               SN-16713
Molecular FormulaC26H29N5O4S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
InChIInChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29)
InChIKeyPCDQLFWIZFQMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SN16713: DNA-Threading Intercalator for Nucleic Acid Research


SN16713 is a synthetic acridine derivative and an amsacrine-4-carboxamide [1]. It functions as a DNA-threading intercalator, inserting its acridine chromophore between DNA base pairs while projecting side chains into both the major and minor grooves [1]. With a molecular formula of C26H29N5O4S and a molecular weight of 507.6 g/mol, this compound serves as a valuable probe for studying DNA-ligand interactions, particularly in competition binding assays and structural investigations of nucleic acid recognition .

1
DNA-threading intercalator probe
Acridine chromophore inserts between base pairs with dual-groove side chain projection
2
Competition binding assay tool
Enables unambiguous minor groove binder interference experiments
3
Structural investigation support
Supports nucleic acid recognition and threading kinetics research

Why SN16713 Cannot Be Replaced by Standard Acridine Intercalators


Although SN16713 shares an acridine core with other DNA intercalators, its unique threading mechanism and side-chain geometry produce binding behaviors that differ markedly from classical intercalators such as proflavine or the parent compound amsacrine [1]. These structural distinctions translate into differential interference patterns with minor groove binders and distinct sequence recognition profiles, meaning that substituting SN16713 with a generic acridine intercalator would yield non-equivalent experimental outcomes and compromise the validity of competitive binding studies or structure-activity analyses [2] [3].

Threading intercalation (dual-groove)
Classical mono-intercalators cannot replicate groove engagement, shifting binding kinetics
Netropsin-insensitive binding
Amsacrine-sensitive netropsin perturbation may confound minor groove binder competition assays
Distinct sequence recognition
Proflavine and other generic acridines yield non-equivalent footprinting profiles, compromising SAR continuity

Comparative Binding and Structural Differentiation Evidence


Netropsin Binding Interference: SN16713 vs. Amsacrine

In direct head-to-head competition assays, the minor groove binder netropsin exerts a perceptible effect on the intercalative binding of the parent compound amsacrine, whereas it does not affect the binding of SN16713 [1]. This indicates that the amsacrine-4-carboxamide modification in SN16713 confers a distinct DNA-binding topology that is less susceptible to perturbation by minor groove ligands.

Netropsin interference
Head-to-head
No perceptible effect on SN16713 binding, vs. perceptible effect on amsacrine
Supports minor groove binder co-incubation experiments
Poly(dG-dC)·poly(dG-dC) and calf thymus DNA conditions
DNA intercalation minor groove binder competition biophysical spectroscopy

Displacement of GC-Specific Minor Groove Binders vs. Proflavine

Competition experiments reveal that SN16713 and the classical intercalator proflavine exert dissimilar effects on the binding of Hoechst 33258, berenil, and DAPI to GC polynucleotides [1]. The two acridine intercalators produce non-identical structural changes in DNA upon intercalation into GC sites, as detected by electric linear dichroism and the differential displacement of minor groove probes.

GC minor groove probe displacement
Head-to-head
Dissimilar displacement of Hoechst 33258, berenil, DAPI relative to proflavine
Not interchangeable for GC-site access studies
Electric linear dichroism competition experiments
DNA minor groove ligands electric linear dichroism GC polynucleotides

Threading Intercalation Mechanism as a Class-Specific Differentiator

SN16713 belongs to the amsacrine-4-carboxamide class, which constitutes the first synthetic family of DNA-binding ligands that thread through the double helix, projecting one side chain into the major groove and the other into the minor groove [1]. This threading mechanism distinguishes these compounds from classical mono-intercalators that occupy only a single groove. Dissociation kinetics for this class are highly ligand structure-dependent and involve transient opening of the double helix [1].

Threading mechanism
Class-level
Dual-groove projection with helix-opening dissociation kinetics
Enables kinetic studies of DNA threading intercalation
Stopped-flow kinetic analysis supports structural sensitivity
DNA-binding mode amsacrine-4-carboxamides kinetic binding studies

Sequence-Selective Footprinting Pattern Alignment with EBE-A22

DNase I footprinting studies demonstrate that SN16713 produces a pattern of protection most similar to that observed with EBE-A22, a structurally related anilinoquinazoline derivative [1]. Both compounds feature an anilino ring oriented at a considerable angle to the planar acridine or quinazoline core, a structural motif that correlates with their shared DNA-binding sequence preferences.

DNase I footprint alignment
Class-level
Protection pattern most similar to EBE-A22
Reference for anilino-substituted intercalator SAR
Footprinting on restriction fragments confirms sequence selectivity
DNase I footprinting sequence recognition DNA protection patterns

Predicted Physicochemical and Hazard Properties for Procurement

SN16713 exhibits an AlogP of 3.80 and a polar surface area of 121 Ų , placing it within a lipophilic range that is typical for cell-permeable small molecules but distinct from more hydrophilic acridine derivatives. Safety data sheets classify it as Harmful if swallowed (H302) and Very toxic to aquatic life with long lasting effects (H410) [1], necessitating appropriate handling and disposal protocols that may differ from less hazardous analogs.

Physicochemical & hazard profile
Data to verify
AlogP 3.80 · PSA 121 Ų
H302 · H410
Guides solubility strategy and safety protocols
ACD/Labs prediction; GHS classification per SDS
physicochemical properties safety data procurement specifications

Optimal Scientific Use Cases for SN16713


Probing Minor Groove Binder Access in GC-Rich DNA

Researchers investigating the binding of minor groove ligands (e.g., Hoechst 33258, berenil, DAPI, netropsin) to GC polynucleotides should select SN16713 when a DNA intercalator must be co-administered. Unlike amsacrine or proflavine, SN16713 does not perturb the binding of netropsin and exhibits a distinct competitive displacement profile relative to proflavine, enabling cleaner interpretation of minor groove binder occupancy [1] [2].

Kinetic Studies of DNA Threading and Helix Opening

SN16713, as a member of the amsacrine-4-carboxamide class, is uniquely suited for investigations into the kinetics of DNA threading intercalation and the associated transient opening of the double helix. Its dissociation rate is highly sensitive to ligand structure, making it a valuable tool for correlating chemical modifications with DNA residence time and groove engagement [1].

Comparative Footprinting of Anilino-Substituted Intercalators

When conducting DNase I footprinting to map the sequence selectivity of DNA-binding small molecules, SN16713 serves as a critical comparator. Its protection pattern closely mirrors that of EBE-A22, allowing researchers to assess how variations in the planar core (acridine vs. quinazoline) influence sequence recognition while the anilino ring geometry is held constant [2].

Academic Procurement for Advanced Biophysical Chemistry Courses

SN16713 is an exemplary compound for graduate-level laboratory courses in biophysical chemistry or nucleic acid structure, as it illustrates the principles of threading intercalation, competitive ligand displacement, and the use of electric linear dichroism to probe DNA-drug interactions. Its well-documented comparative behavior with proflavine and amsacrine provides students with a rich dataset for analysis [1] [3].

Application
Selection Property
Validation Focus
Minor groove binder competition studies
Netropsin-insensitive intercalation
Confirm no interference with target minor groove ligand
DNA threading kinetics research
Threading intercalator class (amsacrine-4-carboxamide)
Verify ligand-structure-dependent dissociation rate
Sequence selectivity footprinting
Footprint pattern comparable to EBE-A22
Validate DNase I protection consistency with reference
Biophysical chemistry laboratory teaching
Well-documented comparative behavior relative to classical intercalators
Review published competition and structural evidence for protocol design

Technical Documentation Hub

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49 linked technical documents
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